Bauhinoxepin A

CAS No.:

Cat. No.: VC1863932

Molecular Formula: C20H18O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18O4 |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 15,15,18-trimethyl-2,16-dioxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12(17),13,18-octaene-7,19-diol |

| Standard InChI | InChI=1S/C20H18O4/c1-11-17(22)19-12(13-9-10-20(2,3)24-18(11)13)7-8-14-15(21)5-4-6-16(14)23-19/h4-10,21-22H,1-3H3 |

| Standard InChI Key | BQFBLGBPUARBGM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=CC3=C(C=CC=C3O2)O)C4=C1OC(C=C4)(C)C)O |

Introduction

Chemical Structure and Properties

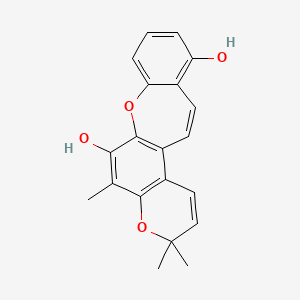

Bauhinoxepin A is characterized by its complex dibenzo[b,f]oxepin scaffold, which consists of two benzene rings connected by an oxepin moiety. The molecular formula of Bauhinoxepin A is C₂₀H₁₈O₄, with a molecular weight of 322.4 g/mol. This compound features hydroxyl and methyl substituents that contribute to its biological activities.

Physical and Chemical Identifiers

The detailed chemical identifiers of Bauhinoxepin A are essential for its characterization and study in various research contexts. Table 1 presents the key chemical identifiers for Bauhinoxepin A.

Table 1: Chemical Identifiers of Bauhinoxepin A

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈O₄ |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 15,15,18-trimethyl-2,16-dioxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12(17),13,18-octaene-7,19-diol |

| Standard InChI | InChI=1S/C20H18O4/c1-11-17(22)19-12(13-9-10-20(2,3)24-18(11)13)7-8-14-15(21)5-4-6-16(14)23-19/h4-10,21-22H,1-3H3 |

| Standard InChIKey | BQFBLGBPUARBGM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=CC3=C(C=CC=C3O2)O)C4=C1OC(C=C4)(C)C)O |

| PubChem Compound ID | 11723631 |

The structural features of Bauhinoxepin A include two hydroxyl groups that confer its antioxidant properties and contribute to its ability to interact with various biological targets. The oxepin ring system is relatively uncommon in natural products, making Bauhinoxepin A and related compounds particularly interesting from both chemical and pharmacological perspectives.

Biological Activities

Bauhinoxepin A exhibits a diverse range of biological activities that make it a promising candidate for therapeutic development. These activities have been documented in several studies focusing on its potential medicinal applications.

Anti-inflammatory Properties

Bauhinoxepin A has demonstrated significant anti-inflammatory activity in various experimental models. Research has shown that it strongly suppresses nitric oxide (NO) production with an IC₅₀ value of 30.28 μM, indicating its potential as an anti-inflammatory agent . This anti-inflammatory effect appears to be mediated, at least in part, through the modulation of pro-inflammatory cytokines.

Studies have revealed that Bauhinoxepin A can selectively reduce interleukin-6 (IL-6) levels and slightly lower tumor necrosis factor-alpha (TNF-α) at low doses . These cytokines play crucial roles in the inflammatory response, and their modulation by Bauhinoxepin A suggests potential applications in treating inflammatory conditions.

Antioxidant Activity

In addition to its anti-inflammatory properties, Bauhinoxepin A has shown notable antioxidant activity in experimental studies . Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties like Bauhinoxepin A may help mitigate oxidative damage to cellular components.

Antimycobacterial Activity

One of the most notable properties of Bauhinoxepin A is its antimycobacterial activity, which makes it a potential therapeutic agent against diseases caused by Mycobacteria species. This activity is particularly significant given the increasing global challenge of antimicrobial resistance and the need for new antibacterial compounds.

The antimycobacterial properties of Bauhinoxepin A and related compounds from Bauhinia species suggest that these natural products could serve as lead compounds for the development of new antibiotics targeting mycobacterial infections .

Cytotoxic Effects

Recent research has demonstrated that Bauhinoxepin A exhibits cytotoxicity against human colorectal carcinoma HCT-116 cells, with an IC₅₀ value of 8.88 μM . This finding indicates the potential anticancer activity of Bauhinoxepin A and supports further investigation into its mechanisms of action and potential application in cancer therapeutics.

Table 2: Biological Activities of Bauhinoxepin A

Related Compounds and Comparative Analysis

Bauhinoxepin A belongs to a family of dibenzo[b,f]oxepin derivatives isolated from Bauhinia species. Other members of this family include Bauhinoxepin J and Bauhinoxepin E, which share structural similarities but differ in their substituent patterns and, consequently, their biological activities.

Structural Relationships

While Bauhinoxepin A has the molecular formula C₂₀H₁₈O₄, Bauhinoxepin J has the formula C₁₅H₁₂O₄ , and Bauhinoxepin E has the formula C₁₇H₁₈O₅ . These differences in molecular composition reflect variations in the substitution patterns on the dibenzo[b,f]oxepin core structure.

Bauhinoxepin J is characterized as a dibenzooxepin that is 10,11-dihydrodibenzo[b,f]oxepine-1,4-dione substituted by a methoxy group at position 2 . In contrast, Bauhinoxepin E is classified within the taxonomy of organoheterocyclic compounds, benzoxepines, and dibenzoxepines, with the IUPAC name 1,3-dimethoxy-2-methyl-5,6-dihydrobenzo[b]benzoxepine-4,7-diol .

Comparative Biological Activities

The various Bauhinoxepin compounds isolated from Bauhinia species have been reported to possess a range of biological activities, including antimycobacterial, antimalarial, antifungal, cytotoxic, and anti-inflammatory properties . These diverse activities highlight the potential of this compound class for various therapeutic applications.

Research Findings and Future Directions

Recent research has significantly advanced our understanding of Bauhinoxepin A and its potential therapeutic applications. The isolation of Bauhinoxepin A and related compounds from the roots of Bauhinia saccocalyx has revealed that these plants possess potent antioxidant, anti-inflammatory, and anticancer activities . These findings support the traditional medicinal applications of Bauhinia species and highlight their potential as sources of therapeutic agents.

Current Limitations and Challenges

Despite the promising biological activities of Bauhinoxepin A, several challenges remain in its development as a therapeutic agent. These include limited information on its mechanism of action, potential toxicity, and pharmacokinetic properties. Additionally, the relatively complex structure of Bauhinoxepin A may present challenges for large-scale synthesis and formulation.

Future Research Directions

Future research on Bauhinoxepin A should focus on:

-

Elucidating its detailed mechanisms of action for each biological activity

-

Investigating structure-activity relationships through the synthesis and testing of analogs

-

Assessing its pharmacokinetic properties and potential toxicity

-

Exploring synergistic effects with other bioactive compounds or established drugs

-

Developing efficient synthetic routes for Bauhinoxepin A and its analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume